1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a sulfonyl group attached to a methoxy-methylphenyl moiety
Preparation Methods
The synthesis of 1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the methoxy-methylphenyl moiety. The final step involves the formation of the triazole ring through a cycloaddition reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
1-[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
- 1-(1-((2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 1-(1-((2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 1-(1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,4-triazole These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-11-3-4-13(21-2)14(9-11)22(19,20)17-7-5-12(10-17)18-8-6-15-16-18/h3-4,6,8-9,12H,5,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELBVEBFYMTZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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